molecular formula C21H27N5O2 B11249510 3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11249510
M. Wt: 381.5 g/mol
InChI Key: QVAWSGWNNJMZAS-UHFFFAOYSA-N
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Description

3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. The process begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h5-10H,2-4,11-16H2,1H3

InChI Key

QVAWSGWNNJMZAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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